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Abstract
This technical guide provides a comprehensive overview of fenethazine, a first-generation

antihistamine belonging to the phenothiazine class of compounds. While historically significant,

specific quantitative pharmacological and pharmacokinetic data for fenethazine are not

extensively available in publicly accessible literature. This guide, therefore, synthesizes the

known properties of fenethazine, leveraging comparative data from structurally related and

well-characterized phenothiazines, such as promethazine, to provide a holistic understanding

for researchers, scientists, and drug development professionals. The guide covers the

physicochemical properties, mechanism of action, structure-activity relationships, and potential

metabolic pathways of fenethazine. Furthermore, it details standardized experimental protocols

for the evaluation of H1-antihistamine activity, offering a framework for the preclinical

assessment of fenethazine and its analogues.
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Introduction: The Landscape of First-Generation H1-
Antihistamines
First-generation H1-antihistamines represent a class of drugs that competitively antagonize the

histamine H1 receptor.[1] These agents are effective in alleviating the symptoms of allergic

reactions such as urticaria, allergic rhinitis, and conjunctivitis.[2] A defining characteristic of this

class is their ability to cross the blood-brain barrier, leading to sedative effects and other central

nervous system (CNS) manifestations.[2] Fenethazine, chemically known as N,N-Dimethyl-2-

(10H-phenothiazin-10-yl)ethan-1-amine, is a notable member of the phenothiazine subgroup of

first-generation antihistamines.[1] Promethazine and the antipsychotic drug chlorpromazine are

well-known derivatives of fenethazine.[1] Understanding the technical nuances of compounds

like fenethazine is crucial for the development of novel antihistamines with improved

therapeutic profiles.

Physicochemical Properties of Fenethazine
A thorough understanding of the physicochemical properties of a drug candidate is

fundamental to its development. The key identifiers and properties of fenethazine are

summarized in the table below.

Property Value Source(s)

IUPAC Name

N,N-dimethyl-2-(10H-

phenothiazin-10-yl)ethan-1-

amine

[3]

Synonyms
Phenethazine, Ethysine,

Lisergan
[1]

CAS Number 522-24-7 [3]

Molecular Formula C₁₆H₁₈N₂S [1]

Molecular Weight 270.39 g/mol [1]

Appearance Solid (form not specified)

pKa (predicted) 9.04 (most basic) [4]
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Mechanism of Action: Competitive Antagonism at
the H1 Receptor
Fenethazine exerts its therapeutic effects primarily through competitive antagonism of the

histamine H1 receptor.[1] In the event of an allergic response, histamine is released from mast

cells and basophils, binding to H1 receptors on various cell types. This binding initiates a

signaling cascade that results in the classic symptoms of allergy.

H1 Receptor Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates

the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as

smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Fenethazine's Antagonistic Action
Fenethazine, as a competitive antagonist, binds to the H1 receptor at the same site as

histamine but does not activate the receptor. By occupying the receptor, it prevents histamine

from binding and initiating the downstream signaling cascade. This blockade of H1 receptor

activation effectively mitigates the symptoms of histamine-mediated allergic reactions.[2]
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Caption: Signaling pathway of histamine H1 receptor activation and its inhibition by

fenethazine.

Anticholinergic and Other Off-Target Effects
As a first-generation antihistamine, fenethazine also exhibits notable anticholinergic

(muscarinic receptor antagonist) properties. This contributes to side effects such as dry mouth,

blurred vision, and urinary retention. Additionally, its ability to cross the blood-brain barrier and

interact with central H1 and muscarinic receptors is responsible for its sedative effects. The

binding affinities of fenethazine for various receptors have not been extensively quantified in

publicly available literature, but antagonism at dopaminergic and alpha-adrenergic receptors

has been reported for other phenothiazines.[5]

Structure-Activity Relationship (SAR)
The pharmacological activity of phenothiazine antihistamines is intrinsically linked to their

molecular structure. The general scaffold consists of a tricyclic phenothiazine core, an alkyl

side chain, and a terminal amino group.

Phenothiazine Core: The tricyclic system is a critical pharmacophore. For optimal H1

receptor interaction, the two benzene rings must adopt a non-coplanar conformation.[2]

Alkyl Side Chain: A two-carbon (ethylene) chain connecting the phenothiazine nitrogen to the

terminal amine generally confers maximal H1-antagonist activity. Branching of this chain, as

seen in promethazine, can sometimes enhance potency.[2]

Terminal Amine Group: A tertiary amine is typically required for maximal antihistaminic

activity. This basic nitrogen is thought to interact with a key acidic residue within the H1

receptor's binding pocket.[2]
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Compound
Modification from
Fenethazine

H1 Receptor Affinity (pA₂)

Fenethazine - Data not available

Promethazine Branched propylene side chain 9.3

Chlorpromazine
Chlorine at position 2,

propylene chain
8.1

Trimeprazine
Branched, extended propylene

chain
9.4

Note: pA₂ values are a

measure of antagonist

potency, with higher values

indicating greater potency.

Data presented is for

comparative purposes and

was obtained from studies on

guinea pig ileum preparations.

[2]

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
Specific clinical pharmacokinetic data for fenethazine in humans is not readily available.

However, the general pharmacokinetic profile of first-generation phenothiazine antihistamines

can be inferred from related compounds like promethazine.

Absorption: First-generation antihistamines are generally well-absorbed after oral

administration, with peak plasma concentrations typically reached within 2 to 3 hours.[6]

Distribution: These lipophilic compounds have large apparent volumes of distribution,

indicating extensive tissue uptake, including passage across the blood-brain barrier.[6]

Metabolism: Phenothiazines undergo extensive hepatic metabolism, primarily through

cytochrome P450 (CYP) enzymes.[7] Key metabolic pathways include N-demethylation and
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S-oxidation. The oral bioavailability of promethazine is approximately 25%, suggesting a

significant first-pass effect.[6]

Excretion: Metabolites are primarily excreted in the urine.
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Caption: Workflow for an in vitro H1 receptor binding assay.
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In Vivo Histamine-Induced Cutaneous Wheal and Flare
Assay
This in vivo model assesses the ability of an antihistamine to inhibit the cutaneous allergic

reaction induced by histamine.

Objective: To evaluate the in vivo efficacy of fenethazine in inhibiting histamine-induced wheal

and flare formation in a guinea pig model.

Principle: Intradermal injection of histamine in guinea pigs elicits a localized inflammatory

response characterized by a central wheal (edema) and a surrounding flare (erythema),

mimicking the human "triple response of Lewis." An effective antihistamine will suppress the

formation of this wheal and flare. [8] Methodology:

Animal Preparation:

Use adult guinea pigs, and gently shave the hair on their backs 24 hours before the

experiment.

Acclimatize the animals to the experimental conditions.

Drug Administration:

Administer fenethazine or the vehicle control to the animals via an appropriate route (e.g.,

oral gavage, intraperitoneal injection) at a predetermined time before the histamine

challenge.

Histamine Challenge:

At the designated time after drug administration, inject a fixed dose of histamine

intradermally at marked sites on the shaved back of each animal.

Measurement of Response:

At a specified time point after the histamine injection (e.g., 15-30 minutes), measure the

diameter of the wheal and flare at each injection site. The wheal can be visualized more

clearly by the intravenous injection of a dye such as Evans blue.
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Data Analysis:

Calculate the mean area of the wheal and flare for each treatment group.

Compare the responses in the fenethazine-treated groups to the vehicle-treated group to

determine the percentage of inhibition.

Construct a dose-response curve to determine the ED₅₀ (the dose of the drug that

produces 50% of the maximal inhibitory effect).
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Caption: Workflow for the in vivo histamine-induced cutaneous wheal and flare assay.

Regulatory Status
The regulatory approval status of fenethazine by major agencies such as the U.S. Food and

Drug Administration (FDA) and the European Medicines Agency (EMA) is not clearly

documented in readily accessible public databases. While it has been used clinically in the

past, its current marketing status in various regions may vary.

Conclusion and Future Directions
Fenethazine serves as a classic example of a first-generation phenothiazine antihistamine.

While its fundamental mechanism of action is well-understood, a notable scarcity of specific,

quantitative pharmacological and pharmacokinetic data in the public domain limits a

comprehensive contemporary assessment. Future research efforts could focus on the full

characterization of fenethazine's receptor binding profile, the elucidation of its metabolic

pathways using modern analytical techniques, and the performance of well-controlled

preclinical and clinical studies to definitively establish its efficacy and safety profile in

comparison to newer generation antihistamines. Such studies would not only provide valuable

data on a historically significant compound but also contribute to a deeper understanding of the

structure-activity relationships that govern the therapeutic and adverse effects of

phenothiazine-based drugs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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